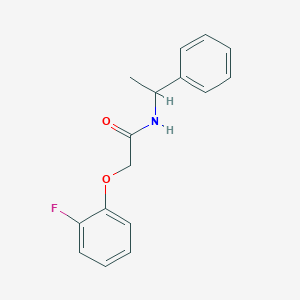
2-(2-fluorophenoxy)-N-(1-phenylethyl)acetamide
Overview
Description
2-(2-fluorophenoxy)-N-(1-phenylethyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-(1-phenylethyl)acetamide typically involves the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with 1-phenylethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-(1-phenylethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(1-phenylethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the phenylethylamide moiety can modulate its activity. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-(2-fluorophenoxy)-N-(1-phenylethyl)acetamide can be compared with similar compounds such as:
2-(2-chlorophenoxy)-N-(1-phenylethyl)acetamide: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide: The presence of a bromine atom can lead to different chemical and physical properties, such as increased molecular weight and altered solubility.
2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide: The methyl group can influence the compound’s steric and electronic properties, impacting its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12(13-7-3-2-4-8-13)18-16(19)11-20-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHAZGFHZSPZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


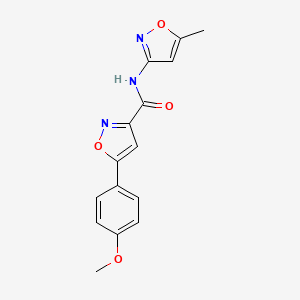
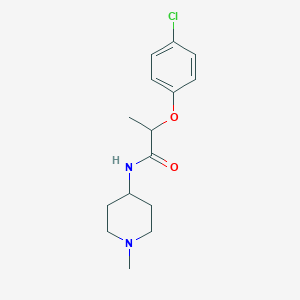
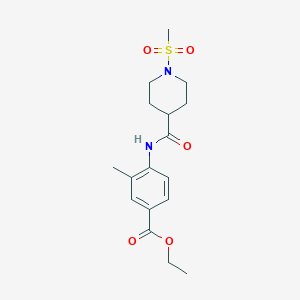
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B4483962.png)
![3-{1-[(3-chloro-4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4483975.png)
![6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4483980.png)
![4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine](/img/structure/B4483991.png)

![1-[2-(3-Ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one](/img/structure/B4484006.png)
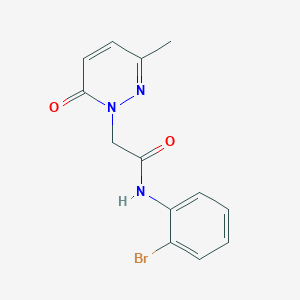
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B4484016.png)
![N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE](/img/structure/B4484022.png)
![12-(2-methoxyphenyl)-2-methyl-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B4484053.png)
![N-(4-methoxyphenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4484063.png)
